molecular formula C11H15NO2S B2410019 propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 350992-19-7

propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2410019
CAS No.: 350992-19-7
M. Wt: 225.31
InChI Key: CYWIEOWOBJPEMV-UHFFFAOYSA-N
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Description

“Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H15NO2S . It is related to the compound “2-amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxamide” which is stored in dark places and under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of “this compound” is 225.31 . The InChI code for this compound is 1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3 .


Physical and Chemical Properties Analysis

The compound “2-amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid ethyl ester” is a light yellow to beige-brown crystalline powder . Another related compound, “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carbonitrile”, appears as crystals or powder or crystalline powder and is pale brown in color .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have demonstrated potential in vitro anti-inflammatory and antioxidant activities. These activities are comparable to those of established drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).

Synthesis and Biological Evaluation for Antimicrobial Activities

A series of arylidene derivatives of this compound have been synthesized, showcasing significant antimicrobial and antifungal activity, particularly against methicillin-resistant Staphylococcus aureus, indicating potential for drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Application in Nucleoside Analog Synthesis

These compounds are also of interest as intermediates in the synthesis of nucleoside analogues with heterobicyclic pseudosugars, important in the development of novel therapeutic agents (Abeijón et al., 2006).

Synthesis of Novel Substituted Thienopyrimidine Derivatives

The compound is utilized in the synthesis of novel substituted thienopyrimidine derivatives, which are explored for various biological applications (Sameep et al., 2012).

CNS Antidepressant Activities

It's also used in the synthesis of heterocyclic compounds with noted anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).

Synthesis of Azo Dyes

Additionally, derivatives of this compound have applications in the synthesis of azo dyes, useful in textile industries (Sabnis & Rangnekar, 1989).

Safety and Hazards

The safety information for “propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” indicates that it is an irritant . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIEOWOBJPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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